molecular formula C24H29N B12654291 N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline CAS No. 2448-82-0

N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline

Cat. No.: B12654291
CAS No.: 2448-82-0
M. Wt: 331.5 g/mol
InChI Key: FDZIYCHATWJZCH-ZBJSNUHESA-N
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Description

N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound with the molecular formula C24H29N It is known for its unique structure, which includes an indene moiety linked to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline typically involves the condensation of an indene derivative with an aniline derivative under specific conditions. One common method involves the reaction of 1H-indene-1-carbaldehyde with N,N-dibutylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline or indene derivatives.

Scientific Research Applications

N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutylaniline: Similar in structure but lacks the indene moiety.

    4-(1H-Inden-1-ylidenemethyl)aniline: Similar but without the dibutyl groups.

    N,N-Dibutyl-4-methylaniline: Similar but with a methyl group instead of the indene moiety.

Uniqueness

N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of both the indene and dibutyl groups, which confer distinct chemical properties and potential applications. This combination of structural features makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

2448-82-0

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

N,N-dibutyl-4-[(E)-inden-1-ylidenemethyl]aniline

InChI

InChI=1S/C24H29N/c1-3-5-17-25(18-6-4-2)23-15-11-20(12-16-23)19-22-14-13-21-9-7-8-10-24(21)22/h7-16,19H,3-6,17-18H2,1-2H3/b22-19+

InChI Key

FDZIYCHATWJZCH-ZBJSNUHESA-N

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Origin of Product

United States

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